molecular formula C20H21N3O3 B1229511 N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide

N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide

Cat. No. B1229511
M. Wt: 351.4 g/mol
InChI Key: NYDRSYLCEGRZCT-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide is a member of coumarins.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Complexes with Co(II) and Cu(II): Pyrazole-acetamide derivatives, similar in structure to N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated in vitro by DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Synthesis of Novel Compounds

  • Novel Compound Synthesis: Related acetamide derivatives have been synthesized and characterized using X-ray diffraction, DFT, and Hirshfeld surface analysis. These compounds are valuable in understanding intermolecular interactions and potential applications in kinase inhibition (Sebhaoui et al., 2020).

Development of Heterocyclic Compounds

  • Synthesis of Heterocyclic Compounds: Research has focused on synthesizing various heterocyclic compounds using pyrazole and acetamide derivatives, showcasing the versatility of these structures in organic synthesis (Farag et al., 2004).

Microwave-Assisted Synthesis

  • Efficient Synthesis Techniques: Microwave-assisted synthesis methods have been developed for producing spiro-1,3-oxazine derivatives from compounds structurally related to N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide, indicating an efficient pathway for synthesizing complex structures (Saikia et al., 2014).

Synthesis of Insecticidal Compounds

  • Insecticidal Applications: Some derivatives have been synthesized and tested as insecticidal agents, showing the potential of these compounds in agricultural applications (Fadda et al., 2017).

Crystal Structure Analysis

  • Crystallography Studies: The crystal structures of similar acetamide derivatives have been analyzed, contributing to the understanding of molecular interactions and stability, relevant in pharmaceutical research (Naveen et al., 2021).

properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c24-18(21-11-10-14-6-2-1-3-7-14)13-23-19-15-8-4-5-9-17(15)26-20(25)16(19)12-22-23/h4-6,8-9,12H,1-3,7,10-11,13H2,(H,21,24)

InChI Key

NYDRSYLCEGRZCT-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=C(C=N2)C(=O)OC4=CC=CC=C43

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=C(C=N2)C(=O)OC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
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N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
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N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
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N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
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N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
Reactant of Route 6
N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide

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